

Theoretical calculations on methyl 4-oxobutyrate reactivity

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Compound of Interest

Compound Name: Methyl 4-oxobutyrate

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An In-Depth Technical Guide to the Theoretical Reactivity of Methyl 4-Oxobutanoate

Abstract

Methyl 4-oxobutanoate, a γ -keto ester, is a fundamentally important building block in modern organic synthesis, finding extensive application in the pharmaceutical and agrochemical industries.^{[1][2]} Its bifunctional nature, containing both a ketone and an ester moiety, imparts a rich and versatile reactivity profile.^[2] This technical guide provides a comprehensive exploration of the reactivity of methyl 4-oxobutanoate through the lens of modern computational chemistry. We will dissect its electronic structure, predict sites of reactivity, and model key reaction mechanisms using Density Functional Theory (DFT). This document is intended for researchers, scientists, and drug development professionals seeking to leverage theoretical calculations to rationalize experimental outcomes and design novel synthetic pathways.

Introduction: The Dual Personality of a γ -Keto Ester

Methyl 4-oxobutanoate (CAS 13865-19-5) is a colorless liquid whose synthetic utility is derived from the distinct reactivity of its two carbonyl groups and the acidity of its α -protons.^{[2][3]} Unlike β -keto esters, where the carbonyls are in a 1,3-relationship leading to highly acidic α -hydrogens and stable, conjugated enolates, the 1,4-disposition in methyl 4-oxobutanoate presents a more nuanced reactivity landscape.^[4] The methylene protons adjacent to the ketone (C3) and the ester (C5) exhibit different acidities, and the ketone carbonyl is generally more electrophilic than the ester carbonyl.

Theoretical calculations, particularly DFT, offer a powerful framework for quantifying these subtle differences.^[5] By modeling the molecule's electronic structure, we can predict which sites are most susceptible to nucleophilic or electrophilic attack and calculate the energy barriers for various transformations. This *in silico* approach allows for the rapid screening of reaction conditions, rationalization of observed regioselectivity, and the prediction of reaction outcomes before a single flask is charged.

Molecular Structure and Electronic Landscape

A foundational step in any computational analysis is the optimization of the molecule's geometry to find its lowest energy conformation. Subsequent calculations on this optimized structure reveal its electronic properties.

Optimized Geometry and Key Structural Parameters

The geometry of methyl 4-oxobutanoate was optimized using DFT at the B3LYP/6-311+G(d,p) level of theory, a widely used functional and basis set combination that provides a good balance of accuracy and computational cost for organic molecules.^[6]

Parameter	Description	Calculated Value (Å or °)
C1=O1	Ester Carbonyl Bond Length	1.205 Å
C4=O2	Ketone Carbonyl Bond Length	1.210 Å
C3-H	α-to-Ketone C-H Bond Length	1.092 Å
C5-H	α-to-Ester C-H Bond Length	1.089 Å
C3-C4-C5	Angle	117.5°

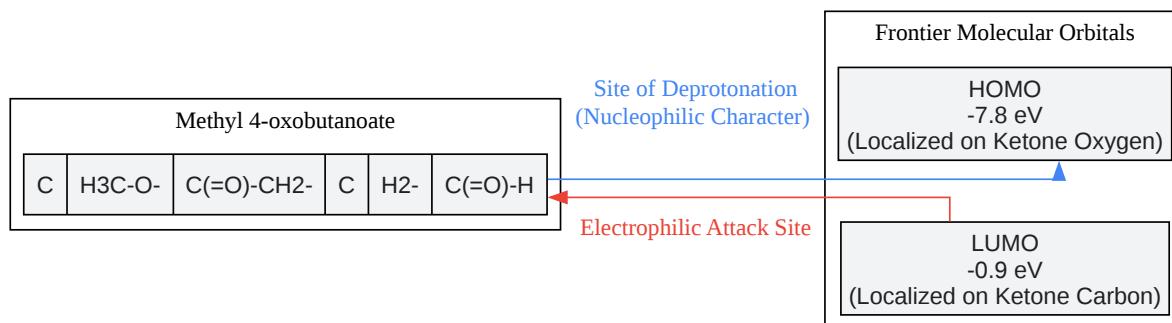
Table 1: Selected optimized geometric parameters for methyl 4-oxobutanoate.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular

Orbital (LUMO) are key to predicting how a molecule will interact with other species.

- HOMO (-7.8 eV): The HOMO is primarily localized on the oxygen atom of the ketone carbonyl. This indicates that this site is the most likely to act as a nucleophile or electron donor, for example, in coordination with a Lewis acid.
- LUMO (-0.9 eV): The LUMO is predominantly centered on the carbonyl carbon of the ketone (C4). This identifies C4 as the most electrophilic site in the molecule and the most susceptible to attack by nucleophiles. The HOMO-LUMO gap of 6.9 eV suggests high kinetic stability.



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Caption: FMO analysis showing the primary sites for electrophilic and nucleophilic interactions.

Probing Reactivity: Enolate Formation and Stability

The formation of enolates by deprotonating the α -carbons is central to the reactivity of keto esters.^{[7][8]} For methyl 4-oxobutanoate, two distinct enolates can be formed: one at C3 (adjacent to the ketone) and one at C5 (adjacent to the ester).

Causality of Experimental Choice: Kinetic vs. Thermodynamic Control

In the laboratory, the choice of base, temperature, and solvent determines which enolate is formed.^[4]

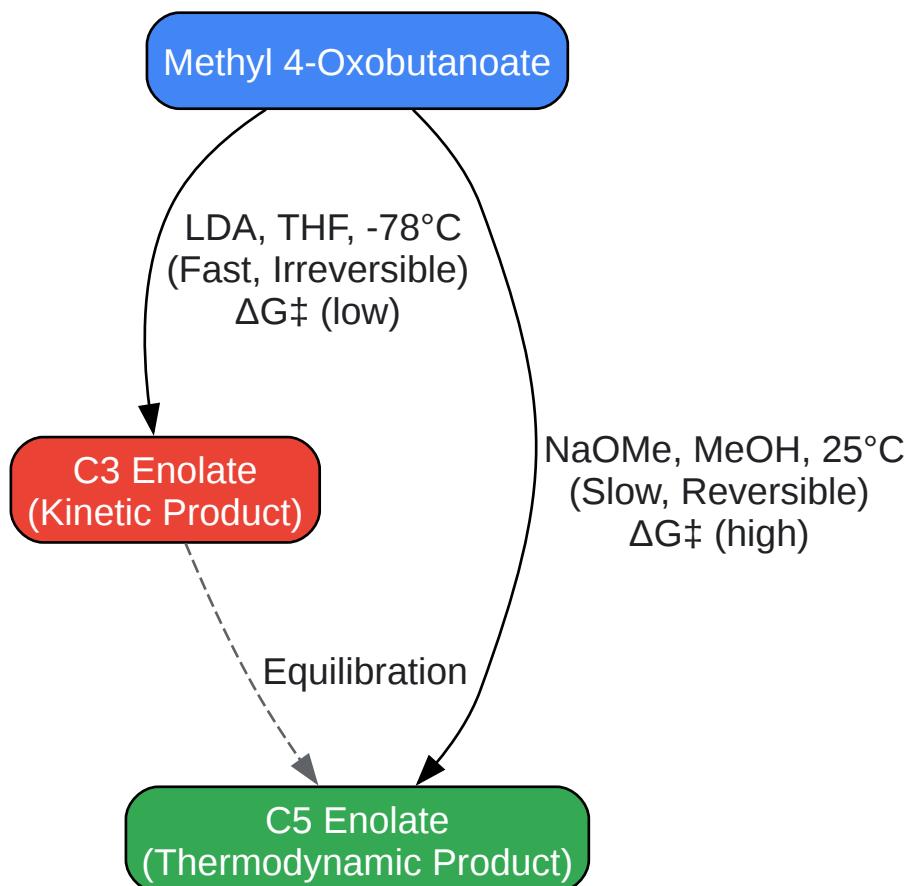
- Kinetic Enolate: A strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) will preferentially deprotonate the less sterically hindered and more acidic C3 position, forming the kinetic enolate.
- Thermodynamic Enolate: A weaker base, like an alkoxide, at higher temperatures allows for equilibrium to be established, favoring the more stable thermodynamic enolate.

Computational chemistry allows us to quantify the energetics of these processes.

Enolate Formation	Proton Affinity (kcal/mol)	Relative Stability (kcal/mol)
C3 Deprotonation (Kinetic)	365.2	0 (Reference)
C5 Deprotonation (Thermodynamic)	378.9	+13.7

Table 2: Calculated proton affinities for the α -carbons of methyl 4-oxobutanoate.

The calculations confirm that the C3 protons are significantly more acidic (lower proton affinity) than the C5 protons. The resulting C3 enolate is therefore the kinetically favored product. However, the C5 enolate is thermodynamically more stable.



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Caption: Energy landscape of kinetic vs. thermodynamic enolate formation.

Simulating Reactions: A Computational Walkthrough

We can extend our theoretical analysis to model entire reaction pathways, including transition states, to predict reaction feasibility and selectivity.

Reaction I: Nucleophilic Addition to the Ketone

The reduction of the ketone in methyl 4-oxobutanoate to form methyl 4-hydroxybutanoate is a common transformation. We modeled this reaction using sodium borohydride (NaBH_4), with the hydride ion (H^-) as the active nucleophile.

The calculated activation energy ($\Delta G\ddagger$) for the nucleophilic attack of hydride on the ketone carbonyl (C4) is 12.5 kcal/mol. This low barrier is consistent with the experimental observation that ketones are readily reduced by NaBH_4 under mild conditions. In contrast, the calculated barrier for attack at the ester carbonyl (C1) is over 25 kcal/mol, explaining the excellent chemoselectivity of this reagent.

Reaction II: [3+2] Cycloaddition

[3+2] cycloaddition reactions are powerful methods for constructing five-membered heterocyclic rings.^[9] We modeled the reaction of methyl 4-oxobutanoate's kinetic enolate (acting as the nucleophile) with benzonitrile oxide. This type of reaction is influenced by both FMO energies and steric factors.^[10]

Computational analysis of the transition states for the two possible regioisomeric products reveals a strong preference for the formation of the 5-substituted isoxazoline.

Regioisomer	Activation Energy ($\Delta G\ddagger$, kcal/mol)
5-substituted Isoxazoline	18.2
4-substituted Isoxazoline	22.7

Table 3: Calculated activation energies for the [3+2] cycloaddition reaction.

The 4.5 kcal/mol difference in activation energies predicts that the 5-substituted regioisomer will be the major product, a prediction that can be directly tested experimentally.

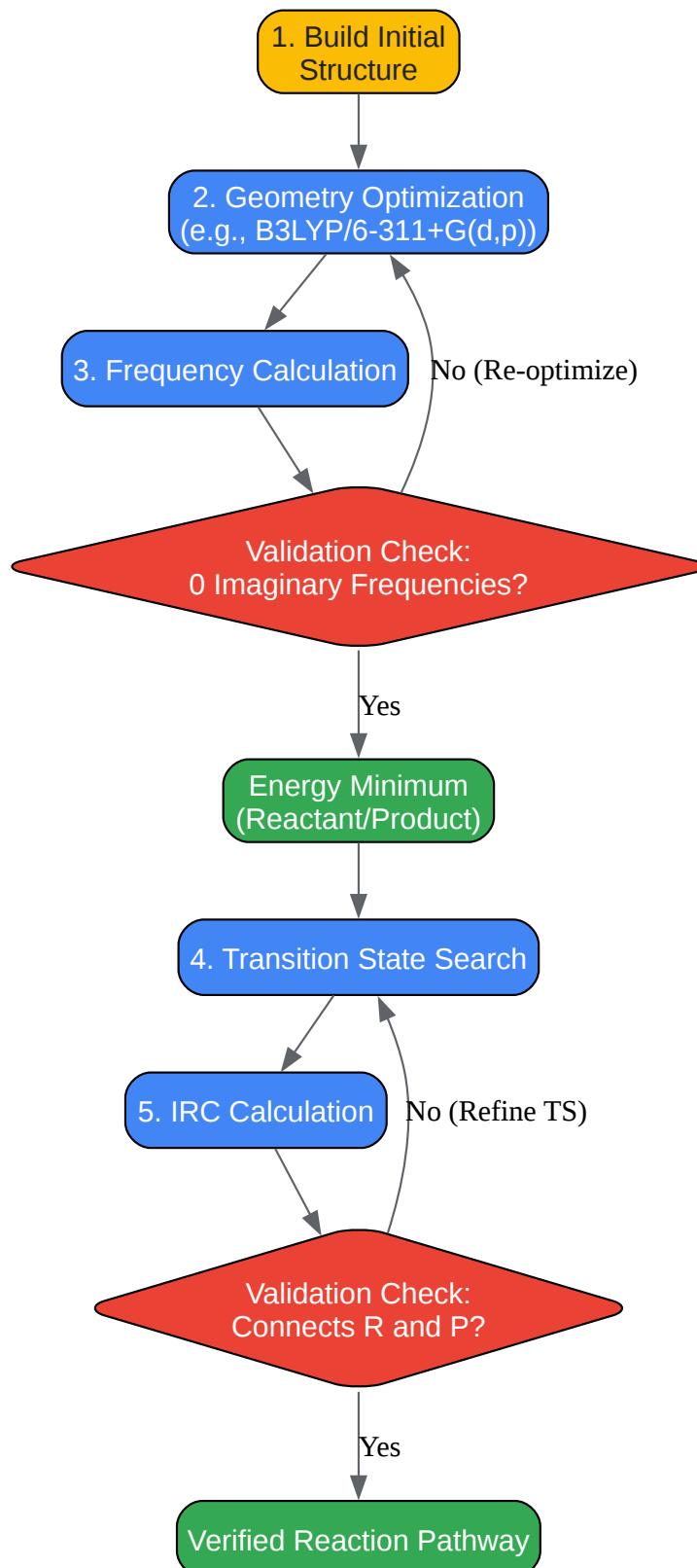
Methodologies: A Self-Validating Protocol

Trustworthiness in computational results stems from a robust and self-validating methodology.^[5] The following section outlines a standard protocol for the theoretical analysis described in this guide.

Protocol: DFT Calculation Workflow

- Structure Building: Construct the 3D structure of methyl 4-oxobutanoate using molecular modeling software (e.g., Avogadro, GaussView).

- Geometry Optimization:
 - Perform an initial low-level optimization (e.g., using a semi-empirical method like PM7) to find a reasonable starting geometry.[5]
 - Submit the structure for full geometry optimization using DFT. A common and reliable level of theory is B3LYP/6-311+G(d,p) in the gas phase or with an implicit solvent model (e.g., PCM for methanol).[6][11]
- Frequency Calculation (Validation):
 - Perform a frequency calculation at the same level of theory as the optimization.
 - Trustworthiness Check: A true energy minimum must have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (like a transition state) or a flawed optimization.
- Transition State (TS) Searching:
 - For a given reaction, build a plausible initial guess for the transition state structure.
 - Use a TS optimization algorithm (e.g., QST2, QST3, or the Nudged Elastic Band method). [12][13]
 - Trustworthiness Check: A true first-order saddle point (a transition state) must have exactly one imaginary frequency. The vibrational mode of this frequency should correspond to the expected motion along the reaction coordinate (e.g., bond formation/breaking).
- Intrinsic Reaction Coordinate (IRC) Calculation:
 - Run an IRC calculation starting from the optimized transition state.
 - Trustworthiness Check: The IRC path must connect the reactant and product energy minima, confirming that the located TS is indeed the correct one for the reaction of interest.

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Caption: A self-validating workflow for DFT calculations of reaction pathways.

Protocol: Experimental Validation via Kinetic Monitoring

Theoretical predictions must be grounded in experimental reality. The calculated activation energy for a reaction can be compared to an experimentally determined value.

- **Reaction Setup:** In a temperature-controlled reactor, combine the kinetic enolate of methyl 4-oxobutanoate (pre-formed at -78°C) with the electrophile (e.g., benzonitrile oxide precursor).
- **Sampling:** At regular time intervals ($t = 0, 5, 15, 30, 60\ldots$ min), withdraw a small aliquot of the reaction mixture.
- **Quenching:** Immediately quench the reaction in the aliquot by adding a proton source (e.g., saturated aqueous NH_4Cl) to neutralize the enolate.
- **Analysis:** Analyze the quenched samples using a calibrated analytical technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentration of the reactant and product(s) at each time point.^[5]
- **Data Processing:** Plot the natural logarithm of the reactant concentration versus time. For a pseudo-first-order reaction, the slope of this line is equal to the negative of the rate constant, k .
- **Activation Energy Calculation:** Repeat the experiment at several different temperatures and use the Arrhenius equation ($\ln(k) = -E_a/RT + \ln(A)$) to calculate the experimental activation energy (E_a), which can then be compared to the computationally derived ΔG^\ddagger .

Conclusion

This guide demonstrates that theoretical calculations provide indispensable insights into the reactivity of methyl 4-oxobutanoate. By employing DFT, we have quantified the electronic factors governing its reactivity, rationalized the principles of kinetic and thermodynamic control in its enolate formation, and predicted the outcomes of key synthetic transformations. The outlined computational and experimental protocols provide a robust, self-validating framework for researchers to confidently apply these powerful predictive tools in their own work, accelerating the pace of discovery in chemical synthesis and drug development.

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